molecular formula C7H9BrO3 B1628175 Methyl 3-bromo-2-oxocyclopentane-1-carboxylate CAS No. 36596-61-9

Methyl 3-bromo-2-oxocyclopentane-1-carboxylate

Cat. No.: B1628175
CAS No.: 36596-61-9
M. Wt: 221.05 g/mol
InChI Key: YUZCAMLFEUHOFM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C7H9BrO3 It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of a bromine atom at the third position and a keto group at the second position on the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 2-oxocyclopentanecarboxylate. The reaction typically uses bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of methyl 3-bromo-2-oxocyclopentanecarboxylate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-2-oxocyclopentane-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-bromo-2-oxocyclopentane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-oxocyclopentanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the keto group can participate in various redox reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclopentane ring .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-2-oxocyclopentane-1-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for research applications .

Properties

CAS No.

36596-61-9

Molecular Formula

C7H9BrO3

Molecular Weight

221.05 g/mol

IUPAC Name

methyl 3-bromo-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C7H9BrO3/c1-11-7(10)4-2-3-5(8)6(4)9/h4-5H,2-3H2,1H3

InChI Key

YUZCAMLFEUHOFM-UHFFFAOYSA-N

SMILES

COC(=O)C1CCC(C1=O)Br

Canonical SMILES

COC(=O)C1CCC(C1=O)Br

Origin of Product

United States

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